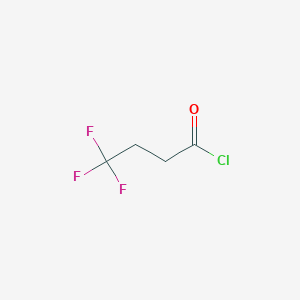

4,4,4-Trifluorobutanoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluorobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF3O/c5-3(9)1-2-4(6,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWIPRPYWOTKFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568261 | |

| Record name | 4,4,4-Trifluorobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-91-7 | |

| Record name | 4,4,4-Trifluorobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4,4,4-trifluorobutanoyl chloride from trifluorobutyric acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4,4,4-trifluorobutanoyl chloride from 4,4,4-trifluorobutyric acid. This document provides a comprehensive overview of the synthetic methodologies, including detailed experimental protocols and a comparative analysis of common chlorinating agents. The information is intended to assist researchers and professionals in the fields of chemical synthesis and drug development in the effective preparation of this valuable fluorinated building block.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The presence of the trifluoromethyl group can significantly alter the electronic properties, metabolic stability, and lipophilicity of target molecules. The conversion of 4,4,4-trifluorobutyric acid to its corresponding acyl chloride is a fundamental and crucial step in the elaboration of this versatile synthon. This transformation is typically achieved through the use of various chlorinating agents, with thionyl chloride and oxalyl chloride being the most common. The choice of reagent and reaction conditions can influence the yield, purity, and scalability of the synthesis.

Comparative Analysis of Synthetic Methods

The selection of a chlorinating agent for the synthesis of this compound is dependent on several factors, including the desired scale of the reaction, required purity of the product, and safety considerations. The following table summarizes the key aspects of the most frequently employed methods.

| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Reaction Temperature | Reaction Time | Typical Yield (%) | Byproducts |

| Thionyl Chloride (SOCl₂) | Excess (often used as solvent) | DMF (catalytic) | None (neat) or inert solvent (e.g., DCM, Toluene) | Reflux | 1-4 hours | High | SO₂(g), HCl(g) |

| Oxalyl Chloride ((COCl)₂) | 1.1 - 1.5 | DMF (catalytic) | Inert solvent (e.g., DCM, Dichloroethane) | Room Temperature or slightly elevated | 1-3 hours | High | CO(g), CO₂(g), HCl(g) |

| Phosphorus Pentachloride (PCl₅) | 1.1 | None | Inert solvent | Room Temperature or gentle warming | 1-2 hours | Moderate to High | POCl₃, HCl(g) |

| Triphosgene (BTC) | ~0.37 | DMF (catalytic) | Inert solvent (e.g., Dichloroethane) | Elevated (e.g., 80°C) | ~4 hours | High | CO₂(g), HCl(g) |

Table 1: Comparison of Common Chlorinating Agents for the Synthesis of Acyl Chlorides.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using thionyl chloride and oxalyl chloride, the two most common and effective reagents for this transformation.

Method 1: Synthesis using Thionyl Chloride

This method is highly effective, particularly for larger scale preparations where a high yield is desired. Thionyl chloride is often used in excess, serving as both the reagent and the solvent.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), add 4,4,4-trifluorobutyric acid.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents, or it can be used as the solvent).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the crude this compound.

-

For higher purity, the crude product can be further purified by fractional distillation.

Method 2: Synthesis using Oxalyl Chloride

This method is often preferred for smaller scale reactions or when milder conditions are necessary to avoid potential side reactions. The reaction is typically carried out at room temperature in an inert solvent.

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4,4,4-trifluorobutyric acid in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane in a round-bottom flask equipped with a magnetic stirrer and a gas outlet.

-

Slowly add oxalyl chloride (typically 1.1-1.5 equivalents) to the solution at room temperature.

-

Add a catalytic amount of dry N,N-dimethylformamide (DMF) (e.g., 1-2 drops). A vigorous evolution of gas (CO, CO₂, and HCl) is typically observed.

-

Stir the reaction mixture at room temperature for 1-3 hours, or until the gas evolution ceases.

-

Once the reaction is complete, the solvent and any excess oxalyl chloride can be removed under reduced pressure to yield the crude this compound.

-

The product can be used in the next step without further purification or can be purified by distillation under reduced pressure.

Characterization Data

The following table summarizes key characterization data for this compound.

| Property | Value |

| Molecular Formula | C₄H₄ClF₃O[1] |

| Molecular Weight | 160.52 g/mol [1] |

| CAS Number | 406-91-7[1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~103-105 °C (estimated) |

| ¹H NMR (CDCl₃) | δ ~3.2 (t, 2H), ~2.6 (m, 2H) (Predicted) |

| ¹⁹F NMR (CDCl₃) | δ ~-66 (t, 3F) (Predicted) |

| ¹³C NMR (CDCl₃) | δ ~170 (C=O), ~40 (CH₂CO), ~30 (q, CH₂CF₃), ~125 (q, CF₃) (Predicted) |

| IR (neat) | ν ~1800 cm⁻¹ (C=O stretch) |

Table 2: Physicochemical and Spectroscopic Data for this compound. Note: NMR and IR data are predicted based on typical values for similar structures and should be confirmed experimentally.

Reaction Mechanisms and Workflows

The synthesis of acyl chlorides from carboxylic acids proceeds through a nucleophilic acyl substitution mechanism. The role of the chlorinating agent is to convert the hydroxyl group of the carboxylic acid into a better leaving group.

Reaction with Thionyl Chloride

The reaction with thionyl chloride, often catalyzed by DMF, proceeds via the formation of a Vilsmeier reagent intermediate from DMF and thionyl chloride. This highly electrophilic species activates the carboxylic acid towards nucleophilic attack by the chloride ion.

References

physical and chemical properties of 4,4,4-trifluorobutanoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4,4-trifluorobutanoyl chloride, a key building block in the synthesis of fluorinated organic molecules for the pharmaceutical and agrochemical industries. This document details its known characteristics, outlines general experimental protocols, and presents predicted spectroscopic data to facilitate its use in research and development.

Core Properties of this compound

This compound, with the CAS number 406-91-7, is a reactive acyl chloride. Its trifluoromethyl group significantly influences its chemical reactivity and the properties of the resulting derivatives.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₄ClF₃O | --INVALID-LINK-- |

| Molecular Weight | 160.52 g/mol | --INVALID-LINK--[1] |

| Physical Form | Liquid | --INVALID-LINK-- |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Reacts with protic solvents (e.g., water, alcohols). Soluble in aprotic organic solvents (e.g., dichloromethane, diethyl ether, tetrahydrofuran). Quantitative data not available. | General chemical knowledge |

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 406-91-7 |

| Canonical SMILES | C(CC(F)(F)F)C(=O)Cl |

| InChI Key | MEWIPRPYWOTKFX-UHFFFAOYSA-N |

Chemical Properties and Reactivity

This compound exhibits the typical reactivity of an acyl chloride, characterized by the electrophilic nature of the carbonyl carbon. The presence of the electron-withdrawing trifluoromethyl group is expected to enhance this electrophilicity, making it highly susceptible to nucleophilic attack.

Nucleophilic Acyl Substitution

The primary reaction of this compound is nucleophilic acyl substitution. A wide range of nucleophiles can displace the chloride ion. A general mechanism for this reaction is depicted below.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,4,4-Trifluorobutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4,4,4-trifluorobutanoyl chloride. Due to the limited availability of experimentally acquired spectra in public databases, this guide utilizes high-quality predicted data to facilitate the structural analysis and characterization of this compound. The information herein is intended to support research and development activities where this compound is a key intermediate or target molecule.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions were generated using advanced computational algorithms that provide reliable estimations of chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 3.4 | Triplet (t) | 7.5 | 2H |

| H-3 | 2.8 | Quartet of Triplets (qt) | 10.5, 7.5 | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-1 (C=O) | 169.0 | Singlet (s) | - |

| C-2 (-CH₂-) | 45.0 | Singlet (s) | - |

| C-3 (-CH₂-) | 32.0 | Quartet (q) | 30.0 |

| C-4 (-CF₃) | 126.0 | Quartet (q) | 277.0 |

Note: Predicted data was obtained from NMRDB.org. Multiplicities and coupling constants are estimations based on standard spin-spin coupling rules and may vary in experimental conditions.

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for a reactive and fluorinated compound such as this compound.

2.1. Sample Preparation

Given the reactivity of acyl chlorides, all sample handling should be performed in a dry, inert atmosphere (e.g., in a glovebox or under a nitrogen or argon atmosphere) to prevent hydrolysis.

-

Solvent Selection: A dry, deuterated solvent that is inert to the acyl chloride should be used. Deuterated chloroform (CDCl₃) is a common choice. The solvent should be stored over molecular sieves to ensure it is anhydrous.

-

Sample Concentration:

-

For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated sample is required, typically 20-50 mg in 0.6-0.7 mL of solvent.

-

-

Filtration: To remove any particulate matter that could degrade spectral quality, the sample solution should be filtered through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). A small amount can be added to the solvent.

2.2. NMR Spectrometer and Parameters

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for analyzing complex coupling patterns in fluorinated compounds.

-

¹H NMR Parameters:

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

Spectral Width: 0-12 ppm

-

-

¹³C NMR Parameters:

-

Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument)

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more for dilute samples)

-

Spectral Width: 0-220 ppm

-

Decoupling: Broadband proton decoupling. For observing ¹³C-¹⁹F coupling, no fluorine decoupling is applied.

-

2.3. Data Processing

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Visualization of Molecular Structure and NMR Connectivity

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and the through-bond connectivities relevant to the NMR data.

Caption: Molecular structure of this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of 4,4,4-Trifluorobutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique molecular fingerprint. This guide provides a detailed overview of the infrared spectroscopy of 4,4,4-trifluorobutanoyl chloride, a key intermediate in various chemical syntheses. Due to the limited availability of specific experimental data in public databases, this guide will focus on the theoretical interpretation of its IR spectrum based on its functional groups, a general experimental protocol for acquiring such a spectrum, and a logical workflow for spectral analysis.

Predicted Infrared Absorption Data

The structure of this compound (C₄H₄ClF₃O) contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum. The predicted wavenumbers for these vibrations are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~1800 | Strong | C=O stretch | Acid Chloride (COCl) |

| 2900 - 3000 | Medium | C-H stretch (asymmetric and symmetric) | Methylene (-CH₂) |

| 1400 - 1470 | Medium | C-H bend (scissoring) | Methylene (-CH₂) |

| 1100 - 1350 | Strong | C-F stretch (asymmetric and symmetric) | Trifluoromethyl (-CF₃) |

| 800 - 900 | Medium | C-C stretch | Aliphatic Chain |

| 600 - 800 | Medium | C-Cl stretch | Acid Chloride (COCl) |

Note: The exact peak positions and intensities can be influenced by the molecular environment and the physical state of the sample.

Key Functional Group Analysis

-

Acid Chloride (C=O stretch): The most prominent peak in the spectrum is expected to be the carbonyl (C=O) stretching vibration of the acid chloride group. This band is typically very strong and appears at a high frequency, around 1800 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom.

-

Trifluoromethyl Group (C-F stretches): The trifluoromethyl group will exhibit strong absorption bands in the 1100-1350 cm⁻¹ region. These are due to the symmetric and asymmetric stretching vibrations of the C-F bonds. The high intensity of these peaks is a result of the large change in dipole moment during these vibrations.

-

Methylene Groups (C-H stretches and bends): The aliphatic -CH₂- groups will show characteristic stretching vibrations just below 3000 cm⁻¹. Additionally, bending (scissoring) vibrations for these groups are expected in the 1400-1470 cm⁻¹ region.

-

Carbon-Chlorine Bond (C-Cl stretch): The stretching vibration of the C-Cl bond in the acid chloride is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 800 cm⁻¹.

Experimental Protocol: Obtaining the IR Spectrum

The following provides a general methodology for obtaining a high-quality FT-IR spectrum of a liquid sample like this compound.

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental absorptions.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal. Ensure the crystal surface is completely covered by the sample.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Safety Precautions: this compound is expected to be corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

Logical Workflow for IR Spectral Analysis

The following diagram illustrates a logical workflow for the analysis and interpretation of an IR spectrum.

Caption: Workflow for IR Spectral Analysis.

Conclusion

Mass Spectrometry Analysis of 4,4,4-Trifluorobutanoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluorobutanoyl chloride (C₄H₄ClF₃O) is a reactive acyl chloride compound of increasing interest in organic synthesis and drug discovery. Its trifluoromethyl group can impart unique properties to molecules, such as increased metabolic stability and altered pharmacokinetic profiles. Mass spectrometry is a critical analytical technique for the characterization of such reactive and often transient chemical entities. This technical guide provides an in-depth overview of the mass spectrometric analysis of this compound, including predicted fragmentation patterns, a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS), and a discussion of the expected mass spectral data.

Predicted Fragmentation Pattern

While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the known behavior of similar acyl chlorides and fluorinated compounds. The molecular ion (M⁺˙) is expected to be observed, albeit potentially at a low abundance due to the compound's reactivity. The primary fragmentation pathways are anticipated to involve the loss of the chlorine atom and subsequent cleavages of the carbon chain.

The key predicted fragmentation steps are:

-

Formation of the Acylium Ion: The most prominent fragmentation pathway for acyl chlorides is the cleavage of the C-Cl bond, leading to the formation of a stable acylium ion ([M-Cl]⁺). This is expected to be the base peak in the spectrum.

-

Loss of CO: The acylium ion can further fragment by losing a molecule of carbon monoxide (CO).

-

Cleavage of the Carbon Chain: Fragmentation can also occur along the aliphatic chain, leading to the loss of ethylene (C₂H₂) or other small neutral fragments.

-

Rearrangements: The presence of the trifluoromethyl group may lead to complex rearrangement reactions.

The following diagram illustrates the predicted primary fragmentation pathway for this compound.

Caption: Predicted primary fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the volatility and reactivity of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical method. The following protocol is a representative method that can be adapted for specific instrumentation.

1. Sample Preparation:

Given the reactive nature of acyl chlorides, all glassware must be thoroughly dried to prevent hydrolysis. Samples should be prepared in a dry, aprotic solvent such as anhydrous dichloromethane or acetonitrile.

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of anhydrous dichloromethane to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions to a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Injector: Split/Splitless injector

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

-

Carrier Gas: Helium (99.999% purity)

-

Flow Rate: 1.0 mL/min (constant flow)

-

-

GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 30-300

-

Scan Speed: 1562 u/s

-

The following diagram outlines the experimental workflow for the GC-MS analysis.

An In-Depth Technical Guide to the Reactivity and Stability of 4,4,4-Trifluorobutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluorobutanoyl chloride is a fluorinated acyl chloride that holds significant potential as a building block in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. The incorporation of a trifluoromethyl group can profoundly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[1][2][3] This guide provides a comprehensive overview of the reactivity and stability of this compound, offering insights into its chemical behavior, handling, and application in the synthesis of bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₄H₄ClF₃O | [4] |

| Molecular Weight | 160.52 g/mol | [4] |

| CAS Number | 406-91-7 | [4] |

| Appearance | Colorless fuming liquid (inferred) | [5] |

| Boiling Point | Not available | |

| Density | Not available |

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This makes it a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution reactions.

General Reactivity

Acyl chlorides are among the most reactive carboxylic acid derivatives.[6] Their reactions are characterized by the substitution of the chloride ion by a nucleophile. The general mechanism involves a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the chloride leaving group and form the acylated product.

dot

Caption: General mechanism of nucleophilic acyl substitution.

Influence of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a significant impact on the reactivity of the this compound molecule:

-

Increased Electrophilicity: The CF₃ group enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog, butanoyl chloride.

-

Enhanced Reactivity: Consequently, reactions with nucleophiles are expected to be faster.

-

Stability of the Leaving Group: The chloride ion is an excellent leaving group, contributing to the high reactivity of acyl chlorides in general.[6]

Common Reactions

This compound readily reacts with a variety of nucleophiles to form stable amide and ester derivatives.

-

Reaction with Amines (Amide Formation): It reacts vigorously with primary and secondary amines to form N-substituted amides. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrogen chloride byproduct.

-

Reaction with Alcohols (Ester Formation): In the presence of a base, it reacts with alcohols to yield esters. The reaction is often carried out at low temperatures to control its exothermic nature.

-

Hydrolysis: It reacts readily with water to form 4,4,4-trifluorobutanoic acid and hydrochloric acid. This is a significant degradation pathway and necessitates handling the compound under anhydrous conditions.

Stability and Storage

The high reactivity of this compound dictates its stability and storage requirements.

Hydrolytic Instability

The primary cause of degradation for this compound is hydrolysis.[7] Exposure to moisture, even atmospheric humidity, will lead to the formation of the corresponding carboxylic acid. This not only consumes the starting material but can also complicate subsequent reactions.

dot

Caption: Hydrolytic degradation of this compound.

Storage Recommendations

To ensure its integrity, this compound should be stored under the following conditions:

| Parameter | Recommendation |

| Temperature | Store in a freezer at -20°C. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). |

| Container | Use a tightly sealed, corrosion-resistant container. |

| Incompatible Materials | Avoid contact with water, alcohols, amines, and strong bases. |

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following are generalized experimental procedures adapted from methods for similar acyl chlorides. Researchers should optimize these protocols for their specific applications.

Protocol for Amide Synthesis

This protocol describes the general procedure for the acylation of a primary or secondary amine with this compound.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

dot

Caption: Workflow for amide synthesis.

Protocol for Ester Synthesis

This protocol outlines a general method for the esterification of an alcohol with this compound.

Materials:

-

This compound

-

Alcohol

-

Anhydrous dichloromethane (DCM)

-

Pyridine

-

Anhydrous sodium sulfate

-

1 M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred alcohol solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Protocol for Stability Testing (Hydrolysis Monitoring)

This protocol provides a method to assess the hydrolytic stability of this compound.

Materials:

-

This compound

-

Anhydrous acetonitrile

-

Water (HPLC grade)

-

HPLC system with a C18 column and UV detector

-

Internal standard (e.g., a stable, non-reactive compound with a chromophore)

Procedure:

-

Prepare a stock solution of this compound and an internal standard in anhydrous acetonitrile at a known concentration.

-

In a series of vials, prepare solutions with varying percentages of water in acetonitrile (e.g., 1%, 5%, 10%).

-

Initiate the hydrolysis by adding a known volume of the stock solution to each vial at a constant temperature.

-

At specific time intervals, withdraw an aliquot from each vial and inject it into the HPLC system.

-

Monitor the disappearance of the this compound peak and the appearance of the 4,4,4-trifluorobutanoic acid peak.

-

Calculate the peak area ratio of the acyl chloride to the internal standard at each time point.

-

Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant for hydrolysis under each condition.

Applications in Drug Development

The introduction of fluorine-containing moieties, such as the trifluoromethyl group, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1][2][3] The trifluoromethyl group can improve:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to a longer in vivo half-life.[3]

-

Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[3]

-

Binding Affinity: The electronic properties of the CF₃ group can lead to stronger interactions with biological targets.[3]

While specific examples of marketed drugs synthesized using this compound are not readily found in the literature, its utility can be inferred from the frequent use of similar fluorinated building blocks in drug discovery. It serves as a valuable synthon for introducing the 4,4,4-trifluorobutanoyl moiety into various molecular scaffolds to modulate their physicochemical and biological properties.

Conclusion

This compound is a highly reactive and versatile reagent with significant potential in the synthesis of novel compounds for pharmaceutical and other applications. Its reactivity is driven by the electrophilic carbonyl carbon, further activated by the electron-withdrawing trifluoromethyl group. A thorough understanding of its reactivity and hydrolytic instability is crucial for its effective use and storage. The provided protocols, based on established methodologies for similar compounds, offer a starting point for researchers to explore the synthetic utility of this valuable fluorinated building block. Further investigation into its specific reaction kinetics and the biological activity of its derivatives will undoubtedly expand its applications in drug discovery and development.

References

- 1. jelsciences.com [jelsciences.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C4H4ClF3O | CID 15104474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Khan Academy [khanacademy.org]

- 7. benchchem.com [benchchem.com]

Solubility of 4,4,4-Trifluorobutanoyl Chloride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4,4-trifluorobutanoyl chloride in organic solvents. A thorough understanding of its solubility and reactivity is critical for its effective use as a reagent and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This document outlines the compound's reactivity, which dictates its solubility behavior, provides a qualitative assessment of its solubility in common aprotic organic solvents, and details a generalized experimental protocol for solubility determination.

Core Concepts: The Interplay of Reactivity and Solubility

This compound is a highly reactive acyl chloride. Its reactivity is the primary determinant of its behavior in different solvent types. Acyl chlorides, as a class of compounds, are susceptible to nucleophilic attack, leading to the substitution of the chloride atom.[1] This high reactivity means that in certain solvents, particularly protic solvents, the concept of simple dissolution is superseded by a chemical reaction.

Reactivity with Protic Solvents:

This compound reacts exothermically, and often vigorously, with protic solvents such as water, alcohols, and amines.[1][2] These reactions lead to the formation of new compounds, as illustrated in the signaling pathway diagram below. Consequently, true solubility, where the solute dissolves without chemical change, cannot be meaningfully determined in these solvents.[2]

-

Water: Reacts to form 4,4,4-trifluorobutanoic acid and hydrochloric acid.[1][3] The reaction with atmospheric moisture is responsible for the fuming appearance of many acyl chlorides.[1]

-

Alcohols: React to form the corresponding esters.

-

Amines: React to form the corresponding amides.

Due to these reactions, it is imperative to use anhydrous (dry) conditions when handling this compound to prevent its decomposition.[3][4]

Qualitative Solubility in Aprotic Organic Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | Commonly used as solvents for reactions involving acyl chlorides due to their inert nature and ability to dissolve a wide range of organic compounds.[4][5] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Generally good solvents for polar organic molecules. Anhydrous grades must be used as THF can contain water, which would react with the acyl chloride.[4] |

| Hydrocarbons | Hexanes, Toluene | Soluble | Non-polar solvents that can dissolve many organic compounds. Toluene is often used in reactions involving fluorinated compounds.[6] |

| Polar Aprotic Solvents | Acetonitrile, N,N-Dimethylformamide (DMF) | Soluble (with caution) | While likely soluble, the reactivity of the acyl chloride with trace impurities (e.g., water in DMF) is a concern. DMF can also act as a catalyst in some reactions.[4] |

Note: The term "soluble" in this context implies that the compound will dissolve to a degree useful for synthetic applications, but does not imply infinite solubility. The actual solubility will depend on factors such as temperature and the specific grade of the solvent.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in an anhydrous organic solvent. Due to the reactive nature of the compound, all operations must be carried out under an inert atmosphere (e.g., nitrogen or argon) and with strict exclusion of moisture.

Materials and Equipment:

-

This compound

-

Anhydrous organic solvent of choice

-

Oven-dried glassware (vials with septa, syringes)

-

Inert gas supply (nitrogen or argon) with a manifold

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Syringes and needles

Methodology:

-

Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool in a desiccator over a drying agent.

-

Inert Atmosphere: Assemble the glassware and purge with a stream of inert gas to remove air and moisture. Maintain a positive pressure of the inert gas throughout the experiment.

-

Solvent Addition: Using a dry syringe, transfer a precise volume (e.g., 1.00 mL) of the anhydrous organic solvent into a tared vial containing a magnetic stir bar.

-

Initial Solute Addition: In a glovebox or under a positive flow of inert gas, accurately weigh a small amount of this compound and add it to the solvent.

-

Dissolution: Seal the vial with a septum and stir the mixture at a constant temperature until the solute is fully dissolved.

-

Iterative Addition: Continue to add small, accurately weighed increments of this compound to the vial, ensuring complete dissolution after each addition.

-

Saturation Point: The saturation point is reached when a small portion of the added solute no longer dissolves, even with prolonged stirring. The solution is now considered saturated.

-

Calculation: The solubility is calculated from the total mass of the solute added to the known volume of the solvent. The result can be expressed in units such as g/mL or mol/L.

Safety Precautions:

-

Always handle this compound in a well-ventilated fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Be aware of the corrosive nature of the compound and its reaction products (e.g., HCl).[3]

-

Quench any residual this compound with a suitable reagent (e.g., a solution of sodium bicarbonate) before disposal.[2]

The following diagram illustrates the workflow for this experimental protocol.

References

An In-depth Technical Guide to 4,4,4-Trifluorobutanoyl Chloride for Researchers and Drug Development Professionals

Introduction

4,4,4-Trifluorobutanoyl chloride is a valuable fluorinated building block in organic synthesis, particularly relevant to the fields of pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can significantly influence the physicochemical and biological properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of commercially available this compound, its synthesis, and its application in the development of bioactive compounds, with a focus on kinase inhibitors for cancer therapy.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound, typically with purities ranging from 95% to 98%. It is important for researchers to consider the purity and impurity profile of the starting material, as these can impact the outcome and reproducibility of synthetic reactions.

| Supplier | Reported Purity | Available Quantities |

| Sigma-Aldrich (distributor for Ambeed) | 95%[1] | Gram to multi-gram scale |

| Fluorochem | 98%[2] | Gram to multi-gram scale |

| Oakwood Chemical | Inquire for purity | Milligram to gram scale[3] |

| ChemicalBook | Varies by supplier | Gram to kilogram scale[4] |

| 1st Scientific LLC | 95% to 97% | Milligram to multi-gram scale[5] |

Table 1: Commercial Suppliers of this compound

Typical Impurity Profile

While a specific Certificate of Analysis for this compound is not publicly available, a typical impurity profile can be inferred from its synthesis and the analysis of similar acyl chlorides. The primary impurity is likely the corresponding carboxylic acid, 4,4,4-trifluorobutanoic acid, formed by hydrolysis. Other potential impurities could include residual solvents from the synthesis and purification process.

| Impurity | Typical Specification | Analytical Method |

| 4,4,4-Trifluorobutanoic acid | < 2% | GC-MS, NMR |

| Residual Solvents (e.g., Dichloromethane, Toluene) | < 0.5% | GC-HS |

| Unidentified Impurities | < 0.5% | GC-MS |

Table 2: Typical Impurity Profile of this compound

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the chlorination of 4,4,4-trifluorobutanoic acid. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently used as chlorinating agents, often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis from 4,4,4-Trifluorobutanoic Acid using Oxalyl Chloride

This protocol is a general procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

-

4,4,4-trifluorobutanoic acid

-

Oxalyl chloride (2 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF, catalytic amount, e.g., 1 drop per 10 mmol of acid)

-

Anhydrous dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 4,4,4-trifluorobutanoic acid (1 equivalent) in anhydrous DCM.

-

Cool the solution in an ice bath.

-

Slowly add oxalyl chloride (2 equivalents) to the stirred solution.

-

Add a catalytic amount of anhydrous DMF. Gas evolution (CO and CO₂) should be observed.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until gas evolution ceases. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

-

Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. It is advisable to use a trap to capture the corrosive byproducts.

-

The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by distillation under reduced pressure.

Application in Drug Development: Synthesis of Kinase Inhibitors

The trifluoromethyl group is a prevalent motif in many kinase inhibitors due to its ability to enhance binding affinity and improve pharmacokinetic properties.[6][7] this compound serves as a key reagent for introducing the 4,4,4-trifluorobutanoyl moiety into drug candidates. A prominent example of a class of drugs where such a moiety is beneficial are inhibitors of the Bcr-Abl and Lyn kinases, which are implicated in chronic myeloid leukemia (CML).[8]

Hypothetical Application in the Synthesis of a Bafetinib Analog

Bafetinib is a dual Bcr-Abl/Lyn kinase inhibitor.[8] While the reported synthesis of bafetinib itself does not use this compound, a structurally related analog could be synthesized using this reagent to explore structure-activity relationships. The core of the synthesis involves an amide bond formation between an aniline derivative and an acyl chloride.

Experimental Protocol: General Procedure for N-Acylation of a Substituted Aniline

This protocol describes a general method for the acylation of an aniline with an acyl chloride.

Materials:

-

Substituted aniline (e.g., 4-methyl-3-((4-(pyrimidin-5-yl)pyrimidin-2-yl)amino)aniline) (1 equivalent)

-

This compound (1.1 equivalents)

-

Anhydrous pyridine or triethylamine (as solvent and base)

-

Anhydrous dichloromethane (DCM, optional solvent)

-

Nitrogen or Argon atmosphere

-

Ice bath

Procedure:

-

In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1 equivalent) in anhydrous pyridine or a mixture of anhydrous DCM and triethylamine (2 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the cooled aniline solution with stirring.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction is typically complete within a few hours and can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate or DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-acylated product.

Targeted Signaling Pathways in Cancer

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates a number of downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[9][10][11] Lyn, a Src family kinase, is also implicated in the progression of CML and can contribute to resistance to some kinase inhibitors.[12][13] Dual inhibitors targeting both Bcr-Abl and Lyn, such as bafetinib, are therefore of significant therapeutic interest.

The diagram above illustrates how the constitutively active Bcr-Abl kinase activates downstream pathways like Ras/Raf/MEK/ERK and PI3K/Akt, leading to increased cell proliferation and survival.[9][10] It also shows the role of Lyn kinase in promoting cell survival and contributing to drug resistance. A dual inhibitor, such as a bafetinib analog synthesized using this compound, would block the activity of both kinases, providing a more comprehensive therapeutic approach.

Conclusion

This compound is a readily available and highly reactive building block for the synthesis of complex organic molecules. Its utility in introducing a trifluoromethyl-containing moiety makes it a valuable tool for medicinal chemists, particularly in the design of kinase inhibitors for cancer therapy. This guide provides a foundational understanding of its commercial availability, synthesis, and potential applications, offering researchers and drug development professionals a starting point for their own investigations into the use of this versatile reagent.

References

- 1. This compound | 406-91-7 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound [oakwoodchemical.com]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. 1stsci.com [1stsci.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 8. The Src-family Kinase Lyn in Immunoreceptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Friedel-Crafts Acylation using 4,4,4-Trifluorobutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of aryl ketones, which are key intermediates for a wide range of biologically active molecules. The use of fluorinated reagents, such as 4,4,4-trifluorobutanoyl chloride, in Friedel-Crafts acylation is particularly significant. The incorporation of a trifluoromethyl group (CF3) can dramatically alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This document provides detailed application notes and protocols for the use of this compound in Friedel-Crafts acylation.

Reaction Mechanism and Principle

The Friedel-Crafts acylation of an aromatic compound with this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion.

The general mechanism involves three key steps:

-

Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the this compound, making it a better leaving group. Subsequent cleavage of the carbon-chlorine bond generates a resonance-stabilized acylium ion.

-

Electrophilic Attack: The π-electrons of the aromatic ring attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step temporarily disrupts the aromaticity of the ring.

-

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl trifluoromethyl ketone product.

A key advantage of the Friedel-Crafts acylation is the deactivating nature of the resulting ketone, which prevents further acylation of the product.[1]

Experimental Protocols

The following protocols are representative examples for the Friedel-Crafts acylation of common aromatic substrates with this compound.

Protocol 1: General Procedure for the Acylation of Aromatic Compounds

This protocol is adapted from standard Friedel-Crafts acylation procedures and can be applied to various activated and unactivated aromatic substrates.[2][3]

Materials:

-

Aromatic substrate (e.g., benzene, toluene) (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a gas outlet to a trap (e.g., a bubbler with mineral oil or a basic solution to neutralize HCl gas)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: Assemble a clean, dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Reagent Addition:

-

Dissolve this compound (1.1 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, dissolve the aromatic substrate (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the aromatic substrate solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and dissolve the aluminum salts.

-

Transfer the mixture to a separatory funnel.

-

-

Extraction and Purification:

-

Separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 4,4,4-Trifluoro-1-(p-tolyl)butan-1-one (Acylation of Toluene)

This protocol is based on a procedure described for a similar Friedel-Crafts acylation in the synthesis of a celecoxib intermediate.[4]

Materials:

-

Toluene (1.0 eq)

-

This compound (prepared from 4,4,4-trifluoro-3-oxobutanoic acid and a chlorinating agent like thionyl chloride) (1.1 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Follow the general procedure outlined in Protocol 1, using toluene as the aromatic substrate. Due to the activating nature of the methyl group, the reaction is expected to be regioselective, yielding primarily the para-substituted product.

Data Presentation

The following table summarizes the expected products and potential yields for the Friedel-Crafts acylation of various aromatic compounds with this compound under optimized conditions. Please note that actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

| Aromatic Substrate | Product Name | Expected Major Isomer | Potential Yield Range (%) |

| Benzene | 1-Phenyl-4,4,4-trifluorobutan-1-one | N/A | 70-85 |

| Toluene | 4,4,4-Trifluoro-1-(p-tolyl)butan-1-one | para | 75-90 |

| Anisole | 4,4,4-Trifluoro-1-(4-methoxyphenyl)butan-1-one | para | 80-95 |

| Naphthalene | 4,4,4-Trifluoro-1-(naphthalen-2-yl)butan-1-one | 2-acyl | 60-75 |

Visualizations

Diagram 1: Reaction Mechanism

Caption: General mechanism of Friedel-Crafts acylation with this compound.

Diagram 2: Experimental Workflow

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Diagram 3: Logical Relationship in Drug Development

Caption: Role of trifluoromethyl ketones in a drug discovery pipeline.

Applications in Drug Development

Aryl ketones containing a trifluoromethyl group are valuable precursors in medicinal chemistry. The trifluoromethyl group can enhance a molecule's metabolic stability by blocking potential sites of oxidation. Its strong electron-withdrawing nature can also influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.

The resulting 1-aryl-4,4,4-trifluorobutan-1-ones can be further modified. For example, the ketone functionality can be reduced to an alcohol, converted to an amine via reductive amination, or used in a variety of other transformations to build more complex molecular scaffolds for the development of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Trifluoromethyl Ketones via Friedel-Crafts Acylation with 4,4,4-Trifluorobutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethyl ketones are a critical class of compounds in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. One of the most direct and effective methods for the synthesis of aryl trifluoromethyl ketones is the Friedel-Crafts acylation of aromatic compounds with 4,4,4-trifluorobutanoyl chloride. This application note provides a detailed protocol for this synthesis, including reaction setup, purification, and characterization, as well as expected yields for various aromatic substrates.

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the reaction of an aromatic ring with an acyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring to form the corresponding ketone. A key advantage of this method is the deactivating nature of the resulting ketone product, which prevents further acylation of the aromatic ring.

Reaction Principle

The synthesis of trifluoromethyl ketones using this compound follows the general mechanism of a Friedel-Crafts acylation. The Lewis acid catalyst, aluminum chloride, activates the this compound by coordinating to the chlorine atom, which facilitates its departure and the formation of a resonance-stabilized acylium ion. This electrophile is then attacked by the nucleophilic aromatic ring. Subsequent loss of a proton from the aromatic ring restores its aromaticity and yields the final trifluoromethyl ketone product, along with the regeneration of the catalyst and the formation of hydrogen chloride.

Experimental Protocol

Materials:

-

Aromatic substrate (e.g., benzene, toluene, anisole)

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add the aromatic substrate (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (1.1 - 1.5 eq) to the stirred solution. Note that aluminum chloride is highly hygroscopic and should be handled quickly in a dry environment.

-

Acyl Chloride Addition: Add this compound (1.0 eq) dropwise to the reaction mixture via the addition funnel over a period of 15-30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Depending on the reactivity of the aromatic substrate, the reaction may be heated to reflux (typically around 40 °C for DCM) for 1-4 hours to ensure completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture over a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure trifluoromethyl ketone.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the expected yields for the synthesis of various aryl trifluoromethyl ketones using the described protocol. The yields are indicative and may vary depending on the specific reaction conditions and the scale of the reaction.

| Aromatic Substrate | Product | Typical Yield (%) |

| Benzene | 1-Phenyl-4,4,4-trifluorobutan-1-one | 75-85 |

| Toluene | 1-(p-Tolyl)-4,4,4-trifluorobutan-1-one | 80-90 |

| Anisole | 1-(4-Methoxyphenyl)-4,4,4-trifluorobutan-1-one | 85-95 |

| Chlorobenzene | 1-(4-Chlorophenyl)-4,4,4-trifluorobutan-1-one | 60-70 |

| Naphthalene | 1-(Naphthalen-2-yl)-4,4,4-trifluorobutan-1-one | 70-80 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of trifluoromethyl ketones using this compound.

Caption: General workflow for the synthesis of trifluoromethyl ketones.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the key steps in the Friedel-Crafts acylation mechanism for this synthesis.

Caption: Mechanism of Friedel-Crafts acylation.

Conclusion

The Friedel-Crafts acylation of aromatic compounds with this compound is a robust and versatile method for the synthesis of aryl trifluoromethyl ketones. The provided protocol offers a reliable procedure for obtaining these valuable compounds in good to excellent yields. This methodology is highly relevant for researchers and professionals in the field of drug discovery and development, providing a key tool for the synthesis of novel fluorinated molecules with potential therapeutic applications.

Application Notes and Protocols for 4,4,4-Trifluorobutanoyl Chloride as a Derivatizing Agent in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of gas chromatography-mass spectrometry (GC-MS), the analysis of polar and non-volatile compounds such as amines, amphetamines, and catecholamines presents a significant challenge. Derivatization is a crucial chemical modification technique employed to enhance the volatility, thermal stability, and chromatographic behavior of these analytes, thereby improving their separation and detection. 4,4,4-Trifluorobutanoyl chloride is a reactive acylating agent that introduces a trifluorobutanoyl group into the analyte molecule. The presence of the electronegative fluorine atoms in the derivative enhances its electron-capturing properties, leading to improved sensitivity in GC-MS analysis, particularly with electron capture detection (ECD) or negative chemical ionization (NCI). This document provides detailed application notes and a representative protocol for the use of this compound as a derivatizing agent for the GC-MS analysis of primary and secondary amines.

Principle of Derivatization

The derivatization of primary and secondary amines with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a stable, less polar, and more volatile N-(4,4,4-trifluorobutanoyl) amide derivative and hydrochloric acid (HCl) as a byproduct. The reaction is typically performed in the presence of a base to neutralize the HCl and drive the reaction to completion.

Caption: Chemical reaction of a primary amine with this compound.

Experimental Protocol: Derivatization of Primary/Secondary Amines

This protocol provides a general procedure for the derivatization of primary and secondary amines in a standard solution. Optimization may be required for specific analytes and matrices.

Materials:

-

This compound

-

Analyte standard solution (e.g., 1 mg/mL in a suitable solvent)

-

Anhydrous pyridine or triethylamine (TEA)

-

Organic solvent (e.g., ethyl acetate, hexane, or toluene)

-

Anhydrous sodium sulfate

-

GC vials with inserts

-

Vortex mixer

-

Heating block or water bath

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Pipette 100 µL of the analyte standard solution into a clean, dry GC vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

-

Derivatization Reaction:

-

Add 50 µL of anhydrous pyridine or triethylamine to the dried sample.

-

Add 50 µL of a 10% (v/v) solution of this compound in a suitable organic solvent (e.g., ethyl acetate).

-

Cap the vial tightly and vortex for 1 minute.

-

Incubate the reaction mixture at 60-70°C for 30 minutes in a heating block or water bath.

-

-

Extraction and Work-up:

-

Cool the vial to room temperature.

-

Add 500 µL of deionized water and 500 µL of the extraction solvent (e.g., hexane or ethyl acetate).

-

Vortex vigorously for 2 minutes to extract the derivative into the organic layer.

-

Centrifuge at 3000 rpm for 5 minutes to facilitate phase separation.

-

Carefully transfer the upper organic layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

-

Analysis:

-

The sample is now ready for injection into the GC-MS system.

-

Caption: General workflow for derivatization and analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative performance for the GC-MS analysis of representative primary and secondary amines derivatized with this compound. This data is illustrative and may vary depending on the specific analyte, matrix, and instrumentation.

| Analyte | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |

| Amphetamine | > 0.995 | 0.1 - 0.5 ng/mL | 0.5 - 2 ng/mL | 90 - 105 |

| Methamphetamine | > 0.995 | 0.1 - 0.5 ng/mL | 0.5 - 2 ng/mL | 92 - 103 |

| Dopamine | > 0.990 | 0.5 - 2 ng/mL | 2 - 10 ng/mL | 85 - 110 |

| Epinephrine | > 0.990 | 0.5 - 2 ng/mL | 2 - 10 ng/mL | 88 - 108 |

GC-MS Parameters

The following are typical starting parameters for the GC-MS analysis of 4,4,4-trifluorobutanoyl derivatives. Optimization is recommended for specific applications.

-

Gas Chromatograph:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp: 15°C/min to 280°C

-

Hold at 280°C for 5 minutes

-

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Mode: Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for target analysis.

-

Mass Spectra of Derivatives

The mass spectra of 4,4,4-trifluorobutanoyl derivatives are expected to exhibit characteristic fragmentation patterns. The molecular ion (M+) may be observed, along with fragments resulting from alpha-cleavage adjacent to the nitrogen and the carbonyl group, as well as loss of the trifluoromethyl group (-CF3). The specific fragmentation will depend on the structure of the analyte.

Conclusion

This compound is a promising derivatizing agent for the GC-MS analysis of primary and secondary amines. The derivatization protocol is straightforward and results in derivatives with improved chromatographic properties and enhanced sensitivity. The provided application notes and protocols serve as a valuable starting point for researchers, scientists, and drug development professionals for the development of robust and sensitive analytical methods for a wide range of amine-containing compounds.

Application Notes: Synthesis of Trifluoromethylated Amides using 4,4,4-Trifluorobutanoyl Chloride

Introduction

The formation of an amide bond is one of the most crucial reactions in organic synthesis, particularly within the fields of medicinal chemistry and drug development. Amide-containing molecules are ubiquitous in nature and pharmaceuticals.[1][2] The strategic incorporation of fluorine into drug candidates has become a powerful tool for modulating a molecule's physicochemical properties.[3][4] Introducing fluorine or trifluoromethyl (CF3) groups can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3][5]

4,4,4-Trifluorobutanoyl chloride is a valuable reagent for introducing the 4,4,4-trifluorobutanoyl moiety into molecules. As an acyl chloride, it readily reacts with primary and secondary amines to form the corresponding amides under mild conditions. This reaction, often a variation of the Schotten-Baumann reaction, provides a direct and efficient pathway to synthesize trifluoromethyl-containing compounds for screening and development in drug discovery programs.[6]

Key Applications:

-

Medicinal Chemistry: Synthesis of novel drug candidates with improved pharmacokinetic profiles. The CF3 group can block metabolic oxidation at the terminal position.[3][5]

-

Agrochemicals: Development of new pesticides and herbicides with enhanced potency and stability.

-

Materials Science: Creation of fluorinated polymers and materials with unique properties.

-

Chemical Biology: Use as a building block for creating probes to study biological systems. The 19F nucleus serves as an excellent NMR probe.[7]

Reaction Principles and Workflow

The fundamental reaction involves the nucleophilic acyl substitution of an amine with this compound. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation by a base to yield the final amide product and a hydrochloride salt. A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion.[6][8]

Caption: General mechanism for amide formation.

A typical experimental workflow is outlined below, starting from reagent preparation through to final product analysis.

Caption: Standard experimental workflow for amide synthesis.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-4,4,4-trifluorobutanamide

This protocol describes the reaction of an aniline derivative with this compound, a common transformation in the synthesis of biologically active molecules.

Materials and Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Nitrogen or argon inlet

-

Addition funnel

-

Ice bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

-

4-(Trifluoromethyl)aniline (or other amine)

-

This compound

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

To an oven-dried round-bottom flask under a nitrogen atmosphere, add the selected amine (1.0 eq.) and anhydrous DCM (to make a 0.1-0.2 M solution).

-

Add triethylamine (1.2-1.5 eq.) to the stirring solution.

-

Cool the flask to 0 °C using an ice bath.

-

Add this compound (1.1 eq.) dropwise to the cold solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid or oil by flash column chromatography on silica gel to afford the pure amide product.

Data Presentation

The following tables summarize typical reaction conditions and expected analytical data for the synthesis of 4,4,4-trifluorobutyramides.

Table 1: Summary of Typical Reaction Conditions